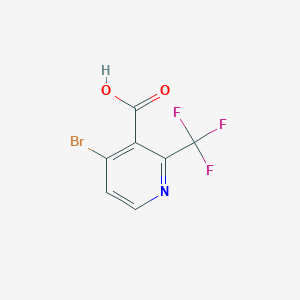
4-Bromo-2-(trifluoromethyl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C7H3BrF3NO2. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 4 and 2 of the pyridine ring are replaced by a bromine atom and a trifluoromethyl group, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-Bromo-2-(trifluoromethyl)nicotinic acid typically involves several steps, including acylation, cyclization, and hydrolysis. One common method uses trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile as raw materials . The reaction conditions are as follows:
Acylation: Vinyl ethyl ether and trifluoroacetyl chloride are stirred together with a catalyst at a temperature range of -10°C to 30°C for 3 to 7 hours.
Cyclization: The resulting product undergoes cyclization to form the desired pyridine ring structure.
Hydrolysis: The final step involves hydrolysis to yield this compound.
Industrial Production Methods
For industrial production, the process is optimized for high yield and purity. The raw materials used are relatively inexpensive and easily obtainable, making the method suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds .
Applications De Recherche Scientifique
4-Bromo-2-(trifluoromethyl)nicotinic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-Bromo-2-(trifluoromethyl)nicotinic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in Suzuki–Miyaura coupling, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination to form new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Picolinic Acid (2-pyridinecarboxylic acid)
- Nicotinic Acid (3-pyridinecarboxylic acid)
- Isonicotinic Acid (4-pyridinecarboxylic acid)
Uniqueness
4-Bromo-2-(trifluoromethyl)nicotinic acid is unique due to the presence of both a bromine atom and a trifluoromethyl group on the pyridine ring. These substituents impart distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives .
Propriétés
Formule moléculaire |
C7H3BrF3NO2 |
|---|---|
Poids moléculaire |
270.00 g/mol |
Nom IUPAC |
4-bromo-2-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3BrF3NO2/c8-3-1-2-12-5(7(9,10)11)4(3)6(13)14/h1-2H,(H,13,14) |
Clé InChI |
HHOXUWGLPGWXEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1Br)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















